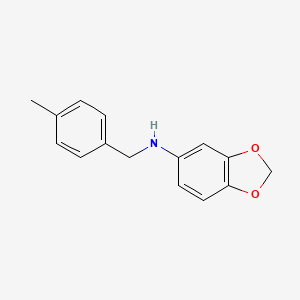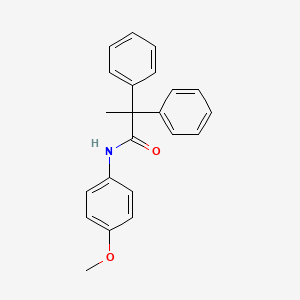
N-(4-methoxyphenyl)-2,2-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2,2-diphenylpropanamide, also known as methoxydiphenylamine or MDA, is a synthetic compound that belongs to the class of diphenylpropanamides. MDA has gained significant attention in scientific research due to its potential applications in medicine, particularly in the treatment of cancer and inflammation.
Mecanismo De Acción
The mechanism of action of MDA is not fully understood, but several studies have suggested that it works by inhibiting various signaling pathways that are involved in cancer growth and inflammation. MDA has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. Additionally, MDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
MDA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MDA inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MDA has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, MDA has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDA has several advantages for lab experiments, including its ease of synthesis and its relatively low cost. Additionally, MDA has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, MDA has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MDA. One potential area of research is the development of MDA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MDA and its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and efficacy of MDA in human clinical trials.
Conclusion
In conclusion, N-(4-methoxyphenyl)-2,2-diphenylpropanamide, or MDA, is a synthetic compound that exhibits anti-inflammatory, antioxidant, and anticancer properties. MDA has been shown to inhibit the growth of various cancer cells and reduce inflammation in animal models of arthritis and colitis. MDA has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, further studies are needed to fully understand the mechanism of action of MDA and its potential applications in the treatment of various diseases.
Métodos De Síntesis
MDA can be synthesized through a multistep process involving the reaction of aniline with benzaldehyde followed by the reduction of the intermediate product using sodium borohydride. The final product is obtained through the reaction of the reduced intermediate with 4-methoxybenzoyl chloride. The synthesis of MDA is a relatively simple process, making it an attractive compound for scientific research.
Aplicaciones Científicas De Investigación
MDA has been extensively studied for its potential applications in medicine. Several studies have shown that MDA exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising drug candidate for the treatment of various diseases. MDA has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, MDA has been shown to reduce inflammation in animal models of arthritis and colitis.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,2-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-22(17-9-5-3-6-10-17,18-11-7-4-8-12-18)21(24)23-19-13-15-20(25-2)16-14-19/h3-16H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBGBQGVNMLQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5820233.png)
![2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5820249.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5820257.png)
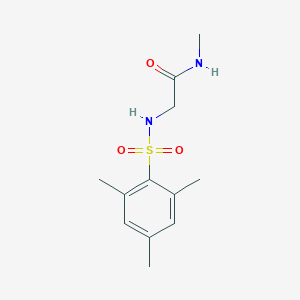
![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5820262.png)
![5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5820264.png)
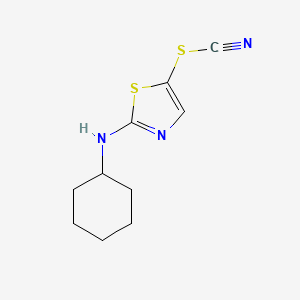
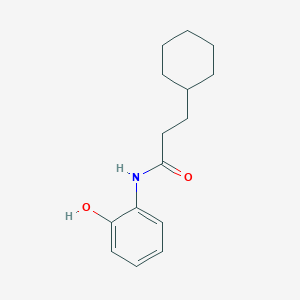
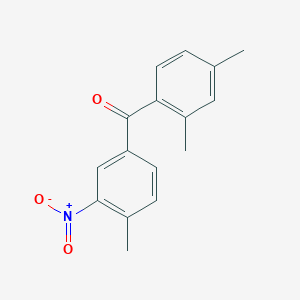
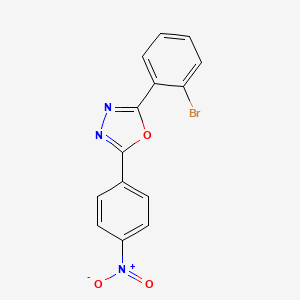
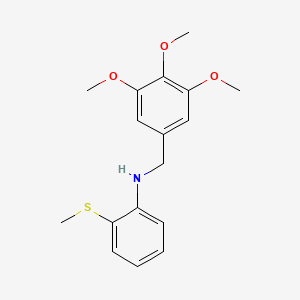
![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)
![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)
